2-Amino-5-iodophenol
Overview
Description
Synthesis Analysis
- The synthesis of aminophenols, including compounds similar to 2-amino-5-iodophenol, has been extensively studied. For instance, a method involving the carbonylation of aminophenols with iodoarenes has been developed, showcasing a chemoselective approach (Xu & Alper, 2014).
- Additionally, efficient synthesis methods for 2-aminophenols through Ru-catalyzed C-H mono- and dihydroxylation of anilides have been reported, indicating the versatility in synthesizing such compounds (Yang, Shan, & Rao, 2013).
Molecular Structure Analysis
- A study on the crystal structures of aminophenols revealed the presence of major supramolecular synthons based on hydrogen bonding, which is critical in understanding the molecular structure of compounds like 2-amino-5-iodophenol (Vangala et al., 2003).
Chemical Reactions and Properties
- The chemical reactivity of aminophenols, including potential reactions involving iodine substituents, has been explored through studies like the palladium-catalyzed chemoselective carbonylation of aminophenols with iodoarenes (Xu & Alper, 2014).
- The aromatic C-C bond cleavage of the 2-aminophenol unit in an iron complex highlights the potential for diverse chemical reactions involving 2-amino-5-iodophenol (Paul, Banerjee, & Mukherjee, 2017).
Physical Properties Analysis
- The crystal structure of 2-aminophenol, which is structurally related to 2-amino-5-iodophenol, has been determined, providing insights into its physical properties, such as intermolecular hydrogen bonding and molecular geometry (Korp, Bernal, Aven, & Mills, 1981).
Chemical Properties Analysis
- The synthesis and properties of poly(2-aminophenol) materials, which are closely related to 2-amino-5-iodophenol, shed light on the chemical properties such as thermal stability and electrical conductivity of these types of compounds (Rivas, Sánchez, Bernède, & Mollinié, 2002).
Scientific Research Applications
Saluretic and Diuretic Activity : 2-Amino-5-iodophenol derivatives, specifically 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol, show significant saluretic and diuretic activity. These compounds also possess antihypertensive activity and display topical saluretic and anti-inflammatory activities (Stokker et al., 1980).
Chemiluminescence in Detection of Hydrogen Peroxide and Glucose : Iodophenol blue, related to 2-Amino-5-iodophenol, enhances the chemiluminescence of the luminol-H2O2 system. This property is useful in sensitive detection methods for hydrogen peroxide and glucose, including applications in diluted serum (Yu et al., 2016).
Protein Structure Determination : The incorporation of p-iodo-L-phenylalanine, an analogue of 2-Amino-5-iodophenol, into proteins is used for structure determination in X-ray crystallography. This approach facilitates single-wavelength anomalous dispersion experiments on in-house X-ray sources (Xie et al., 2004).
Noncovalent Interaction Studies : 4-Amino-2-iodophenol, closely related to 2-Amino-5-iodophenol, is used to study the cooperativity among noncovalent interactions in supramolecular assemblies. This research provides insights into the behavior of such compounds in complex chemical systems (Saha & Sastry, 2015).
Antitumor Activity : 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, a phenoxazine derivative of 2-Amino-5-iodophenol, shows antitumor activity against human B cell and T cell lymphoblastoid cell lines. It induces a mixed type of cell death, both apoptosis and necrosis (Koshibu-Koizumi et al., 2002).
Fluorescent Organic Probes : The presence of an amino group in compounds like 2-Amino-5-iodophenol is significant for the development of fluorescent organic probes. These probes are used for ultrafast sensing of specific substances in environmental monitoring (Das & Mandal, 2018).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBSMRUIIBNDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600906 | |
Record name | 2-Amino-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-iodophenol | |
CAS RN |
99968-80-6 | |
Record name | 2-Amino-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80600906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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